ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine substitution at the 4-position and its ethyl ester functional group at the 2-position, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3,5-trimethylpyrrole followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-dicarboxylates.
Reduction: Formation of 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-methanol.
Scientific Research Applications
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-fluoro-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-iodo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
ethyl 4-bromo-1,3,5-trimethylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKSUMHUFEQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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